Molecular Weight Differential vs. 9‑Carboxylic Acid Analog as a Determinant of Physicochemical Profile
The target compound possesses a molecular weight of 287.30 Da, which is 14.03 Da higher than the 9‑carboxylic acid analog (273.27 Da) and falls within the optimal range for small-molecule lead compounds . This difference reflects the presence of the methyl ester group at the 7‑position versus the free acid at the 9‑position, a variation known to influence membrane permeability, solubility, and metabolic stability in heterocyclic lead series [1].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 287.30 Da |
| Comparator Or Baseline | 2-Amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylic acid: 273.27 Da |
| Quantified Difference | +14.03 Da (5.1% increase) |
| Conditions | Calculated from molecular formula; Chemsrc database entries for CAS 1234946-51-0 and CAS 1092288-46-4 . |
Why This Matters
A molecular weight difference of ~14 Da can significantly alter solubility and permeability profiles, directly impacting lead optimization decisions during procurement for medicinal chemistry programs [1].
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3–26 (2001). View Source
